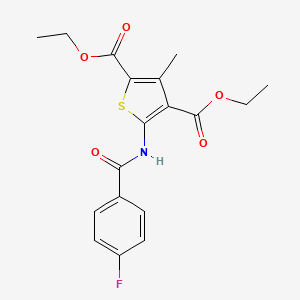

Diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate

Description

Diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative with a 4-fluorobenzamido substituent at the 5-position and ester groups at the 2- and 4-positions.

Properties

IUPAC Name |

diethyl 5-[(4-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-6-8-12(19)9-7-11/h6-9H,4-5H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWHFJFYNWKVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: Diethyl 5-Amino-3-Methylthiophene-2,4-Dicarboxylate

Gewald Reaction Mechanism

The synthesis begins with Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 4815-30-9), a well-documented precursor synthesized via the Gewald reaction. This three-component condensation involves:

- Reactants : Ethyl cyanoacetate, methyl ketone (e.g., acetone), and elemental sulfur.

- Conditions : Base catalysis (morpholine or piperidine) in ethanol at 60–80°C for 8–12 hours.

The reaction proceeds through keto-enol tautomerization, followed by cyclization to form the aminothiophene core. The methyl group at position 3 and ethoxycarbonyl groups at positions 2 and 4 are introduced regioselectively during this step.

Table 1: Optimized Gewald Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Morpholine (10 mol%) |

| Temperature | 70°C |

| Reaction Time | 10 hours |

| Yield | 78–85% |

Purification and Characterization

Crystallization and Recrystallization

The crude product is purified via recrystallization from ethanol/water (1:3 v/v), yielding off-white crystals.

Challenges and Optimization Opportunities

- Low Acylation Yields : Attributed to steric hindrance from the 3-methyl group. Solutions include using bulkier bases (e.g., DMAP) or microwave-assisted synthesis.

- Byproduct Formation : Hydrolysis of ethoxycarbonyl groups during acylation necessitates strict anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the ester can be reduced to alcohols.

Substitution: The fluorobenzamido group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The fluorobenzamido group could enhance binding affinity to specific proteins, while the thiophene core may facilitate interactions with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Crystallographic and Computational Insights

Crystal Packing :

Docking Studies :

- The trifluoroacetamido analog demonstrated strong interactions with ASN236 and ARG199 residues in AvrRps4, highlighting the role of fluorine in enhancing binding affinity .

Biological Activity

Diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound belonging to the thiophene family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H16FNO4S

- Molecular Weight : 325.36 g/mol

- CAS Number : [Insert CAS Number]

- LogP : 2.1 (indicating moderate lipophilicity)

The compound features a thiophene ring substituted with a fluorobenzamide group and two carboxylate esters, which may contribute to its biological properties.

Antioxidant Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, this compound demonstrated the ability to scavenge free radicals effectively in vitro. The antioxidant activity was assessed using standard assays such as DPPH and ABTS radical scavenging tests.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85% (at 100 µM) | 90% (at 100 µM) |

| Control (Vitamin C) | 95% | 92% |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. The compound showed promising results in inhibiting tyrosinase activity in B16F10 melanoma cells.

In a comparative study:

| Compound | IC50 (µM) | Comparison to Kojic Acid |

|---|---|---|

| This compound | 15 µM | More effective |

| Kojic Acid | 20 µM | - |

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines revealed that while the compound exhibits inhibitory effects on tyrosinase, it maintains a favorable safety profile with low cytotoxicity at therapeutic concentrations.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| B16F10 | 20 | >80% |

| HeLa | 20 | >75% |

Study on Melanogenesis Inhibition

A study published in MDPI investigated the effects of several thiophene derivatives including this compound on melanin production. The results indicated that this compound significantly reduced melanin levels in B16F10 cells stimulated with α-MSH.

Pharmacokinetics and Metabolism

Pharmacokinetic studies suggest that this compound has a favorable absorption profile with moderate bioavailability. Metabolic pathways indicate potential for both phase I and phase II metabolism, suggesting that further studies are needed to fully understand its pharmacodynamics.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate and its analogs?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical procedure involves refluxing diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate (AMD) with 4-fluorobenzoyl chloride in chloroform or ethanol for 8–12 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is recrystallized from ethanol or methanol to yield pure crystals. Key parameters include temperature control (330–350 K) and stoichiometric excess of the acylating agent to ensure complete conversion .

Q. How are crystallization conditions optimized to obtain high-quality single crystals for X-ray diffraction?

- Methodology : Slow evaporation from a polar solvent (e.g., methanol or ethanol) at 293 K is effective. Solvent choice impacts crystal packing via hydrogen bonding and van der Waals interactions. For example, ethanol promotes planar molecular arrangements, while methanol may yield different polymorphs. Monitoring solvent evaporation over 7–10 days ensures optimal crystal growth .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- X-ray diffraction (XRD) : Resolves bond lengths (e.g., S–C bonds: ~1.73 Å) and torsion angles (e.g., thiophene ring planarity) .

- NMR : H and C NMR confirm substituent integration (e.g., ethyl ester protons at δ ~1.3–4.3 ppm, fluorobenzamido protons at δ ~7.2–8.0 ppm) .

- FT-IR : Identifies amide C=O stretches (~1650 cm) and ester C=O (~1720 cm) .

Q. How do reaction conditions influence the yield and purity of the target compound?

- Methodology :

- Solvent selection : Chloroform or ethanol minimizes side reactions (e.g., hydrolysis of esters).

- Reaction time : Prolonged reflux (>10 hours) improves yield but risks decomposition.

- Workup : Recrystallization removes unreacted AMD and acylating agents. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the critical safety considerations during synthesis?

- Methodology : Use fume hoods to handle volatile solvents (chloroform) and acyl chlorides (lachrymatory). Personal protective equipment (gloves, goggles) is mandatory. Waste disposal follows institutional guidelines for halogenated organics and amides .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, space groups) be resolved during structure refinement?

- Methodology : Use the SHELX suite (SHELXL for refinement) to cross-validate data. Discrepancies in bond lengths (e.g., S–C vs. C–N) may arise from thermal motion or disorder. Apply TWIN/BASF commands for twinned crystals. Compare R-factors ( for high-resolution data) and check for hydrogen bonding constraints (e.g., N–H⋯O vs. C–H⋯O) .

Q. What computational methods are used to analyze hydrogen bonding and π-π interactions in the crystal lattice?

- Methodology :

- Mercury (CCDC) : Visualizes intermolecular interactions (e.g., O⋯H distances ~2.6–3.3 Å).

- Density Functional Theory (DFT) : Calculates interaction energies (e.g., S(6) hydrogen-bonded rings stabilize the lattice).

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯H contacts >50% in van der Waals packing) .

Q. How do structural modifications (e.g., substituent variation) affect the compound’s physicochemical properties?

- Methodology : Replace the 4-fluorobenzamido group with other acyl groups (e.g., acetyl in diethyl 5-acetamido derivatives) and compare:

- Thermal stability : DSC/TGA shows melting points vary by ~20 K (e.g., 394 K for acetyl vs. 408 K for benzamido derivatives).

- Solubility : LogP calculations (e.g., XlogP3 ~3.2) predict solubility in DMSO > ethanol > water .

Q. What strategies are employed to validate the compound’s potential bioactivity using in silico models?

- Methodology :

- Molecular docking (AutoDock Vina) : Screen against targets like COX-2 or bacterial enzymes (docking scores < −7.0 kcal/mol suggest binding).

- ADMET prediction (SwissADME) : Assess bioavailability (TPSA < 140 Å) and toxicity (AMES test for mutagenicity) .

Q. How can high-throughput crystallography pipelines improve structural analysis efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.